Oligopeptide-41

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

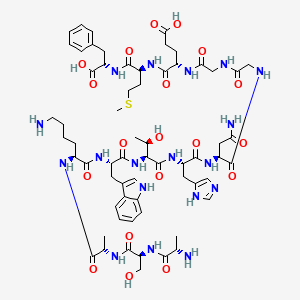

L'Oligopeptide-41 est un peptide synthétique composé de treize acides aminés : alanine, sérine, alanine, lysine, tryptophane, thréonine, histidine, asparagine, glycine, glycine, acide glutamique, méthionine et phénylalanine . Ce peptide est connu pour sa capacité à supprimer Dickkopf 1 (DKK-1), une protéine qui inhibe la voie de signalisation WNT . En inhibant DKK-1, l'this compound contribue à préserver les follicules pileux, à prévenir la perte de cheveux et à stimuler la croissance des cheveux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'Oligopeptide-41 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide . Le processus implique les étapes suivantes :

Couplage : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé.

Élongation : Les acides aminés suivants sont ajoutés un à un, chaque addition étant suivie d'une déprotection.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle : En milieu industriel, la synthèse de l'this compound est mise à l'échelle à l'aide de synthétiseurs peptidiques automatisés, qui rationalisent le processus SPPS et garantissent un rendement et une pureté élevés . Le peptide est ensuite purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse pour confirmer sa structure et sa pureté .

Analyse Des Réactions Chimiques

Types de réactions : L'Oligopeptide-41 peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine peut être oxydé en sulfoxyde de méthionine ou en sulfone de méthionine dans des conditions oxydantes.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres à l'aide d'agents réducteurs tels que le dithiothréitol (DTT).

Substitution : Les résidus d'acides aminés peuvent être modifiés par des réactions de substitution, telles que l'alkylation des résidus lysine.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène ou l'acide performique peuvent être utilisés comme agents oxydants.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : Les agents alkylants tels que l'iodoacétamide peuvent être utilisés pour modifier les résidus lysine.

Principaux produits :

Oxydation : Sulfoxyde de méthionine, sulfone de méthionine.

Réduction : Thiols libres provenant des ponts disulfures.

Substitution : Résidus lysine alkylés.

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Industrie : Utilisé dans les formulations cosmétiques pour ses propriétés stimulantes de la croissance des cheveux.

5. Mécanisme d'action

L'this compound exerce ses effets en inhibant Dickkopf 1 (DKK-1), une protéine qui agit comme un inhibiteur de la voie de signalisation WNT . En supprimant DKK-1, l'this compound favorise l'activation de la voie WNT, qui est cruciale pour le développement et le maintien des follicules pileux . Cela conduit à une augmentation de la prolifération, de la migration des cellules des follicules pileux et à une diminution de l'apoptose, ce qui entraîne finalement une croissance accrue des cheveux et une préservation des follicules .

Composés similaires :

Décapeptide-10 : Un autre peptide qui cible la voie de signalisation WNT mais avec une séquence d'acides aminés différente.

Palmitoyl tétrapeptide-7 : Un peptide utilisé dans les formulations anti-âge pour ses propriétés anti-inflammatoires.

Acétyl hexapeptide-8 : Connu pour sa capacité à réduire les rides en inhibant la libération de neurotransmetteurs.

Unicité de l'this compound : L'this compound est unique en son inhibition spécifique de DKK-1, ce qui le rend particulièrement efficace pour favoriser la croissance des cheveux et prévenir la perte de cheveux . Sa séquence d'acides aminés spécifique et son mécanisme d'action le distinguent des autres peptides utilisés dans les applications cosmétiques et thérapeutiques .

Applications De Recherche Scientifique

Oligopeptide-41 has a wide range of scientific research applications:

Mécanisme D'action

Oligopeptide-41 exerts its effects by inhibiting Dickkopf 1 (DKK-1), a protein that acts as an inhibitor of the WNT signaling pathway . By suppressing DKK-1, this compound promotes the activation of the WNT pathway, which is crucial for hair follicle development and maintenance . This leads to increased hair follicle cell proliferation, migration, and reduced apoptosis, ultimately resulting in enhanced hair growth and follicle preservation .

Comparaison Avec Des Composés Similaires

Decapeptide-10: Another peptide that targets the WNT signaling pathway but with a different amino acid sequence.

Palmitoyl Tetrapeptide-7: A peptide used in anti-aging formulations for its anti-inflammatory properties.

Acetyl Hexapeptide-8: Known for its ability to reduce wrinkles by inhibiting neurotransmitter release.

Uniqueness of Oligopeptide-41: this compound is unique in its specific inhibition of DKK-1, making it particularly effective in promoting hair growth and preventing hair loss . Its specific amino acid sequence and mechanism of action distinguish it from other peptides used in cosmetic and therapeutic applications .

Propriétés

Formule moléculaire |

C63H90N18O19S |

|---|---|

Poids moléculaire |

1435.6 g/mol |

Nom IUPAC |

(4S)-4-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C63H90N18O19S/c1-32(65)53(89)80-47(30-82)61(97)72-33(2)54(90)74-40(16-10-11-20-64)56(92)76-43(23-36-26-68-39-15-9-8-14-38(36)39)60(96)81-52(34(3)83)62(98)78-44(24-37-27-67-31-71-37)59(95)77-45(25-48(66)84)55(91)70-28-49(85)69-29-50(86)73-41(17-18-51(87)88)57(93)75-42(19-21-101-4)58(94)79-46(63(99)100)22-35-12-6-5-7-13-35/h5-9,12-15,26-27,31-34,40-47,52,68,82-83H,10-11,16-25,28-30,64-65H2,1-4H3,(H2,66,84)(H,67,71)(H,69,85)(H,70,91)(H,72,97)(H,73,86)(H,74,90)(H,75,93)(H,76,92)(H,77,95)(H,78,98)(H,79,94)(H,80,89)(H,81,96)(H,87,88)(H,99,100)/t32-,33-,34+,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |

Clé InChI |

VZBZGLSWLWRTSZ-XJXYBYQASA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |

SMILES canonique |

CC(C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.